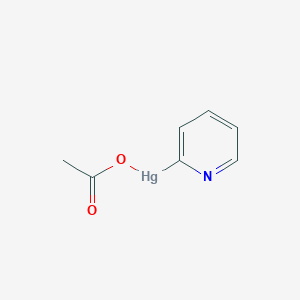
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a trimethylbenzyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea typically involves the reaction of 2-chloroethylamine with alpha,2,4-trimethylbenzyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its chemical structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield a variety of substituted ureas, while oxidation could lead to the formation of corresponding carbonyl compounds.
科学的研究の応用
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways involving urea derivatives.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chloroethyl group could form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-Chloroethyl)-3-(2,4-dimethylbenzyl)urea
- 1-(2-Chloroethyl)-3-(3,4-dimethylbenzyl)urea
- 1-(2-Chloroethyl)-3-(alpha,2,4-trimethylphenyl)urea
Uniqueness
1-(2-Chloroethyl)-3-(alpha,2,4-trimethylbenzyl)urea is unique due to the presence of the alpha,2,4-trimethylbenzyl group, which may impart distinct steric and electronic properties compared to other similar compounds
特性
CAS番号 |
102433-72-7 |
|---|---|
分子式 |
C13H19ClN2O |
分子量 |
254.75 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[1-(2,4-dimethylphenyl)ethyl]urea |
InChI |
InChI=1S/C13H19ClN2O/c1-9-4-5-12(10(2)8-9)11(3)16-13(17)15-7-6-14/h4-5,8,11H,6-7H2,1-3H3,(H2,15,16,17) |
InChIキー |
ZVCKGTUSSOFJNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)NCCCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















